Product packaging for Venlafaxine-d6 N-Oxide(Cat. No.:)

Venlafaxine-d6 N-Oxide

Cat. No.: B1160262
M. Wt: 299.44
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Venlafaxine (B1195380) N-Oxide within Venlafaxine Metabolism Pathways

Venlafaxine undergoes extensive metabolism in the human body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The main metabolic pathway is O-demethylation to form O-desmethylvenlafaxine (ODV), a major active metabolite. nih.gov This conversion is predominantly catalyzed by the CYP2D6 enzyme. nih.gov Another, generally minor, metabolic route is N-demethylation to N-desmethylvenlafaxine (NDV), a process facilitated by CYP3A4 and CYP2C19. nih.govsmpdb.ca

Venlafaxine can also undergo N-oxidation to form Venlafaxine N-Oxide. mdpi.com While the specific enzymes responsible for this N-oxidation pathway are less prominently documented in major metabolic summaries, it is recognized as one of the metabolic transformations of venlafaxine. mdpi.compharmaffiliates.com The resulting metabolites, including Venlafaxine N-Oxide, are typically less active than the parent drug and its major active metabolite, ODV. mdpi.com These metabolites are further processed, often through glucuronidation, before being excreted from the body. nih.govnih.gov

Significance of Deuterated Analogs in Pharmaceutical and Analytical Sciences

The use of deuterated analogs, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium (B1214612), has become an invaluable tool in pharmaceutical and analytical sciences. assumption.edumusechem.com This isotopic substitution offers several key advantages:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. assumption.eduresearchgate.net This effect can be harnessed to improve the metabolic stability of drugs.

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS). assumption.edunih.gov Since they are chemically identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation and chromatographic separation. However, their higher mass allows them to be distinguished from the analyte in the mass spectrometer, enabling accurate and precise quantification. nih.govnih.gov

Tracing Metabolic Pathways: The unique mass of deuterated compounds allows scientists to trace the metabolic fate of a drug within a biological system. assumption.edumusechem.com By administering a deuterated drug, researchers can identify and quantify its various metabolites, providing a clearer picture of the metabolic pathways.

The application of deuterium in drug development is a growing field, with the potential to enhance the pharmacokinetic properties and safety profiles of pharmaceutical compounds. tandfonline.com

Role of Venlafaxine-d6 N-Oxide as an Analytical Reference Standard and Internal Standard in Bioanalysis and Impurity Profiling

This compound serves a critical function as both an analytical reference standard and an internal standard in bioanalysis and impurity profiling of venlafaxine.

As an analytical reference standard , it provides a highly characterized and pure sample of the metabolite, which is essential for:

Method Development and Validation: Establishing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the detection and quantification of Venlafaxine N-Oxide in various samples. veeprho.com

Impurity Profiling: Identifying and quantifying impurities in venlafaxine drug substances and products. synthinkchemicals.com Regulatory bodies like the FDA and EMA have strict guidelines for controlling impurities in pharmaceuticals, and reference standards are crucial for meeting these requirements. veeprho.com

As an internal standard , this compound is particularly valuable in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net In these applications, a known amount of this compound is added to a biological sample (e.g., plasma or urine) before sample processing. Because it behaves almost identically to the non-deuterated Venlafaxine N-Oxide during extraction and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of experimental variations, leading to highly reliable and precise quantification of the Venlafaxine N-Oxide metabolite in the original sample. The use of a stable isotope-labeled internal standard like Venlafaxine-d6 is considered the gold standard in quantitative bioanalytical mass spectrometry.

Compound Information Table

Compound NameAlternate Names
This compoundLabelled Venlafaxine N-Oxide pharmaffiliates.com
VenlafaxineEffexor smpdb.casmpdb.ca, Elafax smpdb.casmpdb.ca
O-desmethylvenlafaxineODV, Desvenlafaxine mdpi.com
N-desmethylvenlafaxineNDV smpdb.camdpi.com
N,O-didesmethylvenlafaxineDDV nih.gov
Venlafaxine N-Oxide-
Venlafaxine Impurity E Hydrochloride5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride
N-Nitroso Venlafaxine Impurity HN-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-N-(4-methoxyphenethyl)nitrous amide veeprho.com

Properties

Molecular Formula

C₁₇H₂₁D₆NO₃

Molecular Weight

299.44

Synonyms

1-[2-(Dimethyloxidoamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6; 

Origin of Product

United States

Chemical Synthesis and Derivatization

The creation of Venlafaxine-d6 N-Oxide involves a multi-step process that begins with the synthesis of its deuterated precursor, Venlafaxine-d6, followed by the crucial N-oxidation step. This section outlines the synthetic methodologies, including the choice of reagents and the stereochemical considerations.

Synthetic Methodologies for N-Oxidation of Venlafaxine (B1195380) and its Deuterated Forms

The conversion of the tertiary amine group in Venlafaxine and its deuterated analogs to an N-oxide is a key transformation. This is typically achieved through oxidation, which requires careful selection of the oxidizing agent and precise control of reaction conditions to ensure high yield and purity.

A commonly employed and effective oxidizing agent for the N-oxidation of tertiary amines like Venlafaxine is meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM), at reduced temperatures to control the reactivity of the peroxy acid and minimize potential side reactions.

The synthesis of Venlafaxine N-oxide using m-CPBA involves dissolving Venlafaxine in DCM and cooling the solution, for instance, to -10°C. nih.gov A slight excess of m-CPBA is then added, and the reaction is stirred for a short period. Following the oxidation, the reaction mixture is worked up, often by adding a mild base like potassium carbonate to neutralize the resulting m-chlorobenzoic acid and any remaining peroxy acid. nih.gov This process is directly applicable to the N-oxidation of Venlafaxine-d6, as the deuterium (B1214612) labels on the N-methyl groups are stable under these oxidative conditions.

Table 1: Reaction Conditions for N-Oxidation of Venlafaxine

ParameterCondition
Starting Material Venlafaxine or Venlafaxine-d6
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature -10°C to 0°C
Work-up Addition of solid Potassium Carbonate (K₂CO₃)

Venlafaxine is a chiral molecule, existing as (R)- and (S)-enantiomers, which exhibit different pharmacological activities. nih.gov Consequently, the synthesis of enantiomerically pure Venlafaxine N-Oxide stereoisomers is of significant interest. This can be achieved by starting with the corresponding pure enantiomer of Venlafaxine. google.com The N-oxidation reaction with an agent like m-CPBA does not affect the stereocenter at the benzylic position, thus preserving the enantiomeric integrity of the starting material. google.com

The synthesis of the individual (S)- and (R)-enantiomers of Venlafaxine can be accomplished through various asymmetric synthesis strategies or by resolution of the racemic mixture. google.com Once the desired enantiomer of Venlafaxine (or Venlafaxine-d6) is obtained, the N-oxidation can proceed as previously described to yield the corresponding enantiomerically pure N-oxide.

Isotopic Labeling Strategies for Deuterium Incorporation in Venlafaxine N-Oxide Analogs

The introduction of deuterium atoms into the Venlafaxine N-Oxide structure is a critical aspect of its synthesis, providing a valuable tool for various research applications.

Specific Site Deuteration (e.g., N-methyl-d3, d6)

For this compound, the deuterium labels are specifically located on the two N-methyl groups. The synthesis of the Venlafaxine-d6 precursor can be achieved by utilizing a deuterated methylating agent during the formation of the tertiary amine. A common method for the dimethylation of the precursor primary amine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. asianpubs.org To introduce the d6 label, deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD) can be employed.

Alternatively, N-methylation can be achieved using a deuterated methyl halide, such as iodomethane-d3 (CD₃I), in the presence of a base to alkylate the precursor secondary amine (N-desmethylvenlafaxine). To obtain the d6-labeled compound, this reaction would be performed on N-desmethylvenlafaxine-d3.

Evaluation of Deuteration Efficacy and Isotopic Purity

The efficacy of the deuteration process and the isotopic purity of the final product are crucial parameters. These are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the synthesized molecule, allowing for the confirmation of the incorporation of six deuterium atoms. researchgate.net The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment, indicating the percentage of molecules that are fully deuterated (d6) versus those with fewer deuterium atoms (d0 to d5). rsc.org

¹H NMR spectroscopy is another powerful tool for assessing deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, providing direct evidence of successful deuteration at that specific site. nih.gov Conversely, ²H (deuterium) NMR spectroscopy would show a signal at the chemical shift corresponding to the N-methyl groups, confirming the location of the deuterium labels. nih.gov

Table 2: Methods for Evaluating Isotopic Purity

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Precise mass confirmation and quantitative isotopic distribution. rsc.orgresearchgate.net
¹H NMR Spectroscopy Disappearance or reduction of proton signals at the deuterated sites. nih.gov
²H NMR Spectroscopy Appearance of signals confirming the location of deuterium atoms. nih.gov

Characterization Techniques for this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. This involves a combination of spectroscopic and chromatographic techniques.

The primary characterization data for this compound would include:

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₁₇H₂₁D₆NO₃), the expected exact mass would be higher than that of the non-deuterated Venlafaxine N-Oxide (C₁₇H₂₇NO₃) by approximately 6.037 Da. High-resolution mass spectrometry would be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the aromatic, cyclohexyl, and methoxy protons. The key feature would be the significant reduction or absence of the signal for the N-methyl protons.

¹³C NMR: The spectrum would show the expected number of carbon signals. The carbons of the N-methyl groups would exhibit a characteristic triplet splitting pattern due to coupling with deuterium.

²H NMR: A signal in the region of the N-methyl group would confirm the site of deuteration.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (O-H), aromatic (C-H), and ether (C-O) functional groups. A prominent band corresponding to the N-O stretching vibration would also be present.

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any starting materials, by-products, or other impurities.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
Molecular Formula C₁₇H₂₁D₆NO₃
Exact Mass Expected to be ~299.25 g/mol
¹H NMR Signals for aromatic, cyclohexyl, and methoxy protons; diminished N-methyl proton signal.
¹³C NMR Expected carbon signals with triplet splitting for N-CD₃ carbons.
IR (cm⁻¹) Bands for O-H, aromatic C-H, C-O, and N-O stretching.
Purity (HPLC) Typically >98%

Spectroscopic Analysis (e.g., NMR, IR) for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of this compound. While specific spectral data for the deuterated compound is not widely published in peer-reviewed literature, the expected spectra can be inferred from the analysis of the non-deuterated Venlafaxine N-oxide and the known effects of deuterium substitution. Commercial suppliers of this standard confirm its structure using these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the characteristic signals corresponding to the two N-methyl groups of Venlafaxine would be absent. This is the most direct confirmation of successful deuteration at the intended positions. The remaining protons on the cyclohexanol ring, the ethyl bridge, and the methoxyphenyl group would exhibit chemical shifts and coupling patterns similar to those of the non-deuterated Venlafaxine N-oxide. The spectrum would be recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6).

¹³C NMR: The carbon-13 NMR spectrum would show the signals for all carbon atoms in the molecule. The carbons of the deuterated N-methyl groups would exhibit a triplet multiplicity due to coupling with deuterium, and their resonance would be shifted slightly upfield compared to the non-deuterated analog.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands confirming its functional groups. Key expected vibrational modes include:

A broad O-H stretching band from the cyclohexanol hydroxyl group.

Aromatic C-H and C=C stretching vibrations from the methoxyphenyl ring.

C-O stretching bands for the ether and alcohol functionalities.

The N-O stretching vibration, which is a key indicator of the N-oxide group. The C-D stretching vibrations from the deuterated methyl groups would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the typical C-H stretching bands.

Spectroscopic Data Expected Observations for this compound
¹H NMR Absence of signals for N-methyl protons. Signals for aromatic, cyclohexyl, and ethyl bridge protons would be present.
¹³C NMR Signals for all carbon atoms, with those of the CD₃ groups appearing as triplets at a slightly upfield shift.
IR (cm⁻¹) O-H stretch, Aromatic C-H and C=C stretches, C-O stretches, N-O stretch, and C-D stretches at lower frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which is particularly important for its use as an internal standard.

The molecular formula for this compound is C₁₇H₂₁D₆NO₃, leading to a calculated molecular weight of approximately 299.44 g/mol .

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), such as in multiple-reaction monitoring (MRM) assays, Venlafaxine-d6 undergoes characteristic fragmentation. The precursor ion (m/z 284.2 for the protonated molecule, [M+H]⁺, where M is Venlafaxine-d6) fragments into specific product ions. A common and abundant product ion is observed at m/z 64.1. This fragment corresponds to the deuterated dimethylaminomethylidene cation, [CD₃NCD₃]⁺, which is a signature fragment for this deuterated compound.

The non-deuterated Venlafaxine N-oxide shows a precursor ion at m/z 294.2 [M+H]⁺ and key fragments that can include the loss of water and subsequent fragmentations of the main structure.

Mass Spectrometry Data Value
Molecular Formula C₁₇H₂₁D₆NO₃
Molecular Weight 299.44
Precursor Ion (Venlafaxine-d6 [M+H]⁺) m/z 284.2
Key Product Ion (Venlafaxine-d6) m/z 64.1

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the foremost technique for the analysis of venlafaxine (B1195380) and its metabolites, including the N-oxide form, in complex biological matrices. The method combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Effective chromatographic separation is essential to resolve Venlafaxine-d6 N-Oxide from its parent compound, other metabolites, and endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are typically employed.

Optimization involves the careful selection of a stationary phase (column), mobile phase composition, and gradient elution profile. C18 and phenyl-type columns are commonly utilized for the separation of venlafaxine and its structurally related analogues. nih.govresearchgate.net Mobile phases generally consist of an aqueous component and an organic solvent, most frequently acetonitrile (B52724) or methanol. researchgate.net To improve peak shape and ionization efficiency, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are incorporated into the mobile phase. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to ensure the timely elution of all compounds of interest with sharp, symmetrical peaks.

Table 1: Example of Optimized LC Parameters for Venlafaxine Metabolite Analysis

Parameter Condition
LC System UPLC (Ultra-Performance Liquid Chromatography)
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) researchgate.net
Mobile Phase A 10 mmol/L Ammonium Acetate in Water researchgate.net
Mobile Phase B Methanol researchgate.net
Flow Rate 0.30 mL/min researchgate.net
Column Temperature 40°C
Injection Volume 5 µL

| Elution Type | Isocratic or Gradient researchgate.netnih.gov |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The analysis is typically performed in the positive electrospray ionization (ESI+) mode, as the tertiary amine group on the venlafaxine structure is readily protonated. The process involves selecting the protonated molecule ([M+H]⁺) as the "precursor ion" in the first quadrupole, fragmenting it via collision-induced dissociation (CID), and then monitoring a specific, stable "product ion" in the third quadrupole. This precursor-to-product ion pair is known as a Multiple Reaction Monitoring (MRM) transition.

For this compound, the molecular weight is 299.44 g/mol due to the addition of an oxygen atom to the nitrogen and the replacement of six hydrogen atoms with deuterium (B1214612) on the N-methyl groups. scispace.com The expected precursor ion in positive ESI mode would be the [M+H]⁺ ion at m/z 300.4. The development of a selective MRM transition would involve identifying a unique and abundant product ion upon fragmentation. Based on the known fragmentation of venlafaxine, which often involves the loss of the dimethylamine (B145610) group, a characteristic product ion for the d6-labeled N-oxide would be expected. For comparison, a common transition for the parent venlafaxine is m/z 278.3 → m/z 58.1. researchgate.net

Table 2: Representative MRM Transitions for Venlafaxine and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Venlafaxine 278.3 121.1 jfda-online.com ESI+
O-desmethylvenlafaxine 264.3 58.1 researchgate.net ESI+
Venlafaxine-d6 284.4 121.0 nih.gov ESI+

| This compound (Predicted) | 300.4 | (To be determined empirically) | ESI+ |

The primary application of this compound is as an internal standard (IS) for the quantification of Venlafaxine N-Oxide or other related metabolites. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. youtube.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their physical and chemical properties are nearly identical to the analyte.

By adding a known amount of this compound to a sample, any variability during sample preparation (e.g., extraction) or analysis (e.g., ion suppression) will affect both the analyte and the SIL-IS to the same degree. youtube.com The concentration of the analyte is then determined by calculating the ratio of the analyte's mass spectrometer response to that of the SIL-IS. This ratiometric approach corrects for potential errors, leading to significantly improved accuracy, precision, and reliability of the quantitative results. The use of Venlafaxine-d6 as an internal standard for the analysis of venlafaxine has been well-documented, validating this approach. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-MS/MS for this class of compounds, GC-MS can be used for the analysis of venlafaxine. However, its application to a polar, non-volatile, and thermally labile compound like this compound presents significant challenges that necessitate specific sample preparation strategies.

Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of a polar hydroxyl (-OH) group and the N-oxide functional group. Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form.

A common strategy for compounds with hydroxyl groups is silylation, where the active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process significantly increases the volatility of the molecule.

The N-oxide moiety itself is thermally unstable and can decompose in the hot GC injection port. Analysis of N-oxides by GC often requires either a reduction of the N-oxide back to the tertiary amine prior to analysis or specific derivatization reactions that are less common. In some cases for related compounds, analysis proceeds via thermal decomposition to a consistent product, but this can complicate quantification.

In GC-MS, analytes are typically ionized by electron ionization (EI), which imparts high energy and results in extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint. The fragmentation pattern of a derivatized venlafaxine compound would show characteristic ions. For underivatized venlafaxine, a major fragment ion is observed at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ ion formed by alpha-cleavage. jfda-online.com

For this compound, the key analytical feature is its isotopic signature. The six deuterium atoms are located on the two N-methyl groups. scispace.com Consequently, any fragment ion that retains this N-(CD3)2 moiety will have its mass-to-charge ratio (m/z) shifted by 6 units compared to the unlabeled compound. For example, the characteristic m/z 58 fragment would be observed at m/z 64. This distinct mass shift allows for the unambiguous identification of the labeled compound and its fragments, and it is fundamental to its use as an internal standard in mass spectrometric methods. Analysis of the mass spectrum would involve identifying fragments containing this d6-label to confirm its structure and differentiate it from the non-deuterated analogue.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
Venlafaxine VEN
This compound -
O-desmethylvenlafaxine ODV
Venlafaxine-d6 -
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA

Bioanalytical Method Development and Validation

The quantification of Venlafaxine N-Oxide in biological matrices is crucial for understanding the metabolism and pharmacokinetics of its parent compound, venlafaxine. The development and validation of robust bioanalytical methods are essential to ensure the reliability and accuracy of the data generated. These methods often employ this compound as an internal standard (IS) to correct for variability during sample processing and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. Common techniques employed for the analysis of venlafaxine and its metabolites, including the N-oxide, from matrices like plasma, urine, and tissue homogenates include protein precipitation (PPT) and solid-phase extraction (SPE). sysrevpharm.orgpsychiatriapolska.plubi.pt

Protein Precipitation (PPT): This is a relatively simple and rapid method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. sysrevpharm.org This process denatures and precipitates the proteins, which can then be separated by centrifugation. The supernatant containing the analyte and the internal standard is then typically evaporated and reconstituted in a suitable solvent for injection into the analytical system. For instance, a study reported using 0.43% (v/v) formic acid in acetonitrile for protein precipitation when analyzing venlafaxine and its metabolites. sysrevpharm.org

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT. psychiatriapolska.pl It utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Hydrophilic-lipophilic balanced (HLB) SPE columns have been successfully used for the extraction of venlafaxine and other antidepressants from human blood plasma, with recoveries for venlafaxine reported to be between 87% and 95%. psychiatriapolska.pl

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Solubilization of proteins is decreased by adding an organic solvent, leading to their precipitation.Fast, simple, inexpensive.Less clean extract, potential for matrix effects.>90% (analyte dependent)
Solid-Phase Extraction Analyte partitions between a solid and liquid phase, allowing for separation from interferences.High recovery, clean extracts, reduces matrix effects.More time-consuming and expensive than PPT.87-95% for venlafaxine psychiatriapolska.pl

Evaluation of Method Specificity, Linearity, and Range

Method validation is a critical component of bioanalytical procedures, ensuring the method is suitable for its intended purpose.

Specificity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov For Venlafaxine N-Oxide and its deuterated internal standard, specific MRM transitions would be established to ensure no interference from endogenous matrix components or other metabolites of venlafaxine.

Linearity and Range: Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte. scielo.br Calibration curves are typically generated by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), linear calibration curves have been reported in the concentration range of 0.200-200 ng/mL in human plasma using UPLC-MS/MS. nih.gov Similarly, an HPLC-fluorescence method showed linearity in the range of 1-300 ng/ml. nih.gov A method is generally considered linear if the correlation coefficient (r²) is ≥0.99. nih.gov

ParameterDescriptionAcceptance CriteriaExample Finding (Venlafaxine/Metabolites)
Specificity Ability to measure the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte and IS.No interference from matrix and excipients was found in placebo tablets for HPLC methods. nih.gov
Linearity Proportionality of the response to the analyte concentration.Correlation coefficient (r² or R²) ≥ 0.99. nih.govr² > 0.998 over a range of 10-500 µg/mL. scielo.br
Range Concentration interval where the method is precise, accurate, and linear.Defined by the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).0.200 ng/mL (LLOQ) to 200 ng/mL (ULOQ) for venlafaxine and ODV in plasma. nih.gov

Assessment of Analytical Precision, Accuracy, and Robustness

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results to the true value, expressed as a percentage of the nominal value. nih.gov Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the analytical range. For the simultaneous quantification of venlafaxine and ODV, intra- and inter-day precision values were reported to be less than 13% (RSD), with accuracy (relative error) within ±5.3%. nih.gov Another study reported intra-day and inter-day precision for venlafaxine with RSD values of 0.24% and 1.01%, respectively, and recovery (accuracy) between 97.26% and 103.95%. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. scielo.br Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. An HPLC method for venlafaxine was found to be robust, with RSD values of less than 1% after slight variations in chromatographic conditions. scielo.br

ParameterWithin-Run (Intra-day)Between-Run (Inter-day)
Precision (%RSD) < 15% (typically)< 15% (typically)
Accuracy (%RE) ± 15% (typically)± 15% (typically)

Investigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when components of the sample matrix co-eluting with the analyte affect its ionization efficiency. longdom.org This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of the method. nih.gov

The investigation of matrix effects is a critical part of method validation. A common approach is the post-column infusion experiment, where the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. nih.gov Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Venlafaxine N-Oxide, is the most effective way to compensate for matrix effects. nih.gov Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification. longdom.org

Chiral Analytical Approaches for Venlafaxine N-Oxide Enantiomers

Venlafaxine is a chiral compound, and its enantiomers exhibit different pharmacological activities. nih.govnih.gov The metabolism of venlafaxine can also be stereoselective, leading to the formation of chiral metabolites, including the enantiomers of Venlafaxine N-Oxide. Therefore, analytical methods that can separate and quantify the individual enantiomers are important for a comprehensive understanding of its pharmacology and metabolism.

Several chiral separation techniques have been applied to venlafaxine and its metabolites. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. Vancomycin-based chiral columns have been used for the stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations. researchgate.netmdpi.com In CE, chiral selectors, most commonly cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com This technique has been successfully used for the enantioselective analysis of venlafaxine. researchgate.net The development of such chiral methods for Venlafaxine N-Oxide would allow for the investigation of stereoselective N-oxidation pathways and the differential disposition of its enantiomers.

TechniquePrinciple of Chiral SeparationApplication Example (Venlafaxine/Metabolites)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Use of a vancomycin (B549263) chiral column for enantioselective analysis of venlafaxine and ODV. researchgate.net
Chiral Capillary Electrophoresis Differential interaction of enantiomers with a chiral selector (e.g., cyclodextrins) added to the electrolyte.Use of carboxymethyl-β-cyclodextrin for the rapid chiral separation of venlafaxine enantiomers. mdpi.com

Metabolic and Environmental Transformation Studies

The metabolism of venlafaxine (B1195380) in vivo is complex, involving several enzymatic pathways. While O-demethylation is the primary route, transformations at the nitrogen atom, including N-oxidation, represent minor but significant pathways.

In Vitro Enzymatic Formation Mechanisms (e.g., Cytochrome P450 Isoforms)

The formation of venlafaxine's N-demethylated metabolite, N-desmethylvenlafaxine, is known to be a minor metabolic pathway catalyzed by cytochrome P450 isoforms, specifically CYP3A4 and CYP2C19. clinpgx.orgresearchgate.net While the direct enzymatic pathway for N-oxidation to form Venlafaxine N-Oxide is not as extensively documented in the literature, the N-oxidation of tertiary amine drugs is generally carried out by two main enzyme families: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). nih.gov

Given that CYP enzymes are responsible for the structurally related N-demethylation of venlafaxine, it is plausible that they also contribute to its N-oxidation. nih.gov FMOs are well-known for catalyzing the N-oxidation of a wide array of xenobiotics containing a nucleophilic nitrogen atom. nih.gov Therefore, the formation of Venlafaxine N-Oxide is likely mediated by either CYP isoforms (such as CYP3A4) or FMOs present in the liver and other tissues.

Table 1: Key Enzymes in Venlafaxine Metabolism (This table is interactive. You can sort and filter the data.)

Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Analogs

In drug metabolism, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) at a site of metabolic attack can significantly slow down the reaction rate if the cleavage of the carbon-hydrogen (C-H) bond is the rate-limiting step. wikipedia.org For N-dealkylation and N-oxidation reactions catalyzed by CYP enzymes, C-H bond cleavage is often involved in the reaction mechanism. While KIEs for amine N-dealkylation are generally low (typically ≤ 2), they can still be significant enough to alter metabolic profiles. nih.gov

The designation "d6" in Venlafaxine-d6 N-Oxide implies that the six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. These methyl groups are the sites for both N-demethylation and N-oxidation. Therefore, the presence of stronger carbon-deuterium (C-D) bonds in place of C-H bonds is expected to decrease the rate of both of these metabolic pathways. This would lead to an increased metabolic stability of the Venlafaxine-d6 parent compound relative to the non-deuterated form, reducing the formation of both N-desmethylvenlafaxine-d6 and this compound.

Chemical Transformation of N-Oxides

Once formed, N-oxides can undergo further chemical transformations, most notably reduction back to the parent tertiary amine.

Implications of N-Oxide Prodrug Formation (Non-deuterated analogue)

The ability of Venlafaxine N-Oxide to be converted back to the pharmacologically active venlafaxine has led to its investigation as a prodrug. google.com A prodrug is an inactive or less active compound that is metabolized in the body into an active drug. google.com Utilizing Venlafaxine N-Oxide as a prodrug could offer several clinical advantages, including an extended duration of action and a blunted peak plasma concentration of the active drug. This modified pharmacokinetic profile could potentially lead to an enhanced side-effect profile compared to direct administration of venlafaxine. google.com

Environmental Fate and Degradation of Venlafaxine N-Oxides

The widespread use of venlafaxine has resulted in its detection, along with its metabolites, in the environment, particularly in wastewater effluents and surface waters.

Venlafaxine N-Oxide is a primary transformation product of venlafaxine during advanced wastewater treatment processes like ozonation. researchgate.netnih.gov Studies have shown that during the ozonation of wastewater containing venlafaxine, Venlafaxine N-Oxide is formed rapidly, reaching a maximum yield of 0.44 to 0.85 relative to the initial venlafaxine concentration, depending on factors like pH. researchgate.netnih.gov

However, Venlafaxine N-Oxide is significantly more persistent in the environment than its parent compound. In one study evaluating biodegradability over 71 days, Venlafaxine N-Oxide showed a degradation rate of only 39%, compared to 92% for venlafaxine. researchgate.netnih.gov This persistence is a concern, as it means the metabolite can remain in aquatic environments for longer periods. Furthermore, there is evidence that under certain biological conditions, the N-oxide may be partially converted back to the parent venlafaxine. researchgate.netnih.gov

Table 2: Environmental Degradation and Reaction Rate Data for Venlafaxine N-Oxide (This table is interactive. You can sort and filter the data.)

Formation and Persistence in Aquatic Environments (e.g., Wastewater, Surface Water)

Venlafaxine N-Oxide is notably formed during wastewater treatment processes, particularly through ozonation, where it is considered a primary transformation product of venlafaxine. researchgate.netnih.gov Its formation can also occur under aerobic conditions in wastewater treatment plants (WWTPs), leading to its detection in the effluent of these facilities. researchgate.net

Once discharged into aquatic environments, Venlafaxine N-Oxide demonstrates significant persistence. Pilot-scale studies have confirmed its presence after ozonation and its stability during subsequent biological post-treatment stages. researchgate.netnih.gov This persistence is a concern because it leads to the accumulation of this transformation product in surface waters. Field studies have revealed the stability of N-oxide transformation products in river environments, suggesting that their environmental persistence may be higher than that of the parent compound, venlafaxine, and other degradation products. nih.gov The higher-than-expected levels of N-oxides in the environment are likely due to the faster degradation or higher sediment sorption of the parent compounds and other metabolites, leading to a relative accumulation of the more persistent N-oxide forms. nih.gov

Photodegradation Kinetics and Mechanisms

The transformation of venlafaxine into Venlafaxine N-Oxide via photodegradation is considered a minor pathway. nih.gov Laboratory-scale experiments simulating solar photochemistry found that N-oxidation reactions accounted for a smaller fraction of transformation compared to other reactions like N- and O-dealkylation. nih.gov

Furthermore, research indicates that Venlafaxine N-Oxide itself is stable under simulated solar photolysis. nih.gov This stability contributes to its persistence in surface waters where sunlight is a primary driver of chemical degradation for many organic micropollutants. During photodegradation experiments, the amount of Venlafaxine N-Oxide generated from venlafaxine peaked at 8.4-12.8% of the initial parent compound concentration, after which it showed minimal degradation. nih.gov

Biodegradation Pathways and Rates

Venlafaxine N-Oxide exhibits significantly lower biodegradability compared to its parent compound. In modified Zahn-Wellens tests, which evaluate the potential for aerobic biodegradation, Venlafaxine N-Oxide showed a degradation rate of only 39% after 71 days. researchgate.netnih.gov This is in stark contrast to venlafaxine, which was 92% degraded under the same conditions. researchgate.netnih.gov

This poor biodegradability suggests that conventional biological wastewater treatments are not effective at removing this transformation product. researchgate.netcsu.edu.au In fact, some studies suggest that under certain conditions in biological post-treatments, a partial reformation or reversion of Venlafaxine N-Oxide back to the parent venlafaxine compound can occur. researchgate.netcsu.edu.au In lab-scale aerobic water/sediment tests, the formation of N-oxides from venlafaxine was a minor pathway, accounting for less than 4% of the initial concentration. nih.gov The primary identified transformation pathways under these conditions were hydroxylation and α-C-hydroxylation. nih.gov

Role of Oxidative Processes (e.g., Ozonation, Hydroxyl Radical Reactions) in Environmental Fate

Oxidative processes, particularly ozonation used in advanced wastewater treatment, are a primary pathway for the formation of Venlafaxine N-Oxide from venlafaxine. researchgate.netnih.gov The reaction involves the transfer of an oxygen atom from the ozone molecule to the nitrogen of the tertiary amine group in venlafaxine. researchgate.net The yield of Venlafaxine N-Oxide during ozonation can be substantial, ranging from 0.44 to 0.85 relative to the initial venlafaxine concentration, depending on factors like pH and the presence of hydroxyl (OH) radicals. researchgate.netnih.gov

While ozonation creates Venlafaxine N-Oxide, both ozone and OH radicals can also degrade it, though at different rates. researchgate.netnih.gov The reaction rate constants have been determined and are critical for modeling the environmental fate of this compound. researchgate.netnih.gov

Reaction Rate Constants for Venlafaxine N-Oxide with Oxidants
OxidantRate Constant (k)Reference
Ozone (O₃)3.1 × 10² M⁻¹s⁻¹ researchgate.netnih.gov
Hydroxyl Radical (•OH)5.3 × 10⁹ M⁻¹s⁻¹ researchgate.netnih.gov

The reaction with OH radicals is significantly faster than with ozone, indicating that advanced oxidation processes promoting OH radical formation would be more effective for its removal. researchgate.netnih.gov Further ozonation of Venlafaxine N-Oxide can lead to a variety of other transformation products, with studies identifying up to 17 additional products. nih.govaau.dk The formation of these subsequent products is influenced by water quality, with direct ozone reactions being more dominant in pure water and OH radical reactions being more prevalent in wastewater effluent containing dissolved organic carbon. researchgate.net

Applications in Impurity Profiling and Quality Control

Identification and Quantification of Venlafaxine-d6 N-Oxide as a Process-Related Impurity or Degradant

Venlafaxine (B1195380) N-Oxide, the non-deuterated analog, is a known metabolite and a potential degradation product of venlafaxine. daicelpharmastandards.comscispace.com Its formation can occur under various conditions, and it is considered a significant impurity that must be monitored and controlled in the final drug substance. While it may not be a direct process-related impurity arising from the synthetic route of venlafaxine, its presence as a degradant is a critical quality attribute.

During the manufacturing process and on storage, venlafaxine can degrade to form Venlafaxine N-Oxide. Therefore, robust analytical methods are required to detect and quantify this impurity to ensure it does not exceed the limits set by regulatory authorities. The use of this compound is crucial in these analytical procedures.

Utilization as a Reference Standard for Pharmaceutical Impurity Analysis

This compound is widely available from various chemical suppliers as a high-purity reference standard. synthinkchemicals.compharmaffiliates.comlgcstandards.com Its primary application in this context is as an internal standard in chromatographic and mass spectrometric methods for the accurate quantification of the corresponding non-labeled impurity, Venlafaxine N-Oxide, in venlafaxine drug substance and drug products.

The key advantage of using an isotopically labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest (Venlafaxine N-Oxide). This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer, thus compensating for any variations in the analytical process and leading to more accurate and precise quantification.

Table 1: Characteristics of this compound as a Reference Standard

CharacteristicDescription
Chemical Identity 1-[2-(dimethylamino-d6)-1-(4-methoxyphenyl)ethyl]cyclohexanol N-oxide
Isotopic Purity Typically >98%
Chemical Purity Typically >95%
Application Internal standard for quantification of Venlafaxine N-Oxide

Role in Analytical Method Validation (AMV) and Quality Control (QC) in Drug Substance Manufacturing

Analytical Method Validation (AMV) is a mandatory requirement by regulatory agencies to ensure that an analytical method is suitable for its intended purpose. This compound plays a significant role in the validation of analytical methods developed for the impurity profiling of venlafaxine.

During AMV, this compound is used to establish key validation parameters for the quantification of Venlafaxine N-Oxide, including:

Specificity: Ensuring that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities and the API itself.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

In the realm of Quality Control (QC) in drug substance manufacturing, the validated analytical method utilizing this compound is employed for routine testing of batches of venlafaxine. This ensures that the levels of Venlafaxine N-Oxide and other impurities are within the specified acceptance criteria, guaranteeing the quality, safety, and efficacy of the final drug product.

Table 2: Illustrative Analytical Method Validation Parameters using this compound

Validation ParameterTypical Acceptance CriteriaRole of this compound
Linearity (Correlation Coefficient, r²) ≥ 0.99Used as an internal standard to normalize the response of Venlafaxine N-Oxide across a range of concentrations.
Accuracy (% Recovery) 80.0% to 120.0%Spiked into placebo and API samples to determine the recovery of the method for Venlafaxine N-Oxide.
Precision (% RSD) Repeatability: ≤ 15%, Intermediate Precision: ≤ 20%Added to all samples to minimize variability and ensure precise measurement of Venlafaxine N-Oxide.
LOQ Signal-to-noise ratio ≥ 10Helps in establishing the lowest concentration at which Venlafaxine N-Oxide can be reliably quantified.

While specific research articles detailing the use of this compound in venlafaxine impurity profiling are not abundant in publicly accessible literature, the principles of using isotopically labeled internal standards for such purposes are well-established in the pharmaceutical industry and are a standard practice for robust analytical method development and validation. The commercial availability of this compound as a reference standard underscores its importance in the quality control of venlafaxine manufacturing. synzeal.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of N-Oxide Bond Stability and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. The N-oxide bond (N→O or N⁺–O⁻) is a coordinate covalent bond with distinct properties that can be elucidated using these methods.

Detailed theoretical investigations, often using approaches like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have characterized the N→O bond in various N-oxides. rsc.orgrsc.org These studies classify the bond as a dative or donating bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. rsc.orgrsc.org However, there is also a significant contribution from π-type back-donation from oxygen to nitrogen, which gives the bond a degree of double-bond character. rsc.orgrsc.org Natural resonance theory analysis indicates that the N→O bond order is typically greater than one. rsc.orgrsc.org

The reactivity of the N-oxide group is also a key area of computational study. The oxygen atom is a strong Lewis base, making it a prime site for hydrogen bonding and interactions with electrophiles. rsc.orgrsc.org Quantum chemical calculations can model these interactions and predict their energetic favorability, providing insight into how Venlafaxine-d6 N-Oxide might interact with biological macromolecules.

Table 1: Key Parameters from Quantum Chemical Analysis of N-Oxide Bonds

Parameter Description Typical Findings Relevance to this compound
Bond Order Indicates the number of chemical bonds between two atoms. Typically > 1, suggesting partial double-bond character due to back-donation. rsc.orgrsc.org The N→O bond is expected to be stronger than a simple single bond.
Electron Density at Bond Critical Point (QTAIM) Measures the accumulation of electron density along the bond path. Consistent with a polar covalent bond. rsc.orgresearchgate.net Characterizes the covalent and ionic nature of the N→O interaction.
Natural Charges (NBO) Calculates the charge distribution on each atom. Shows a positive charge on nitrogen and a negative charge on oxygen, confirming the N⁺–O⁻ representation. Explains the high polarity and dipole moment of the N-oxide functional group.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. N-oxidation can decrease the HOMO-LUMO gap, potentially increasing reactivity. acs.orgscialert.net A smaller gap suggests higher kinetic reactivity for the molecule.

Molecular Dynamics Simulations of N-Oxidation Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug metabolism, MD simulations are invaluable for understanding how a drug molecule like venlafaxine (B1195380) interacts with metabolizing enzymes, such as those from the Cytochrome P450 (CYP) superfamily. mdpi.comacs.org

The N-oxidation of venlafaxine is an enzymatic process. MD simulations can model the entire sequence of events leading to this transformation:

Substrate Entry and Binding: Simulations can track the pathway of Venlafaxine-d6 as it enters the active site of a CYP enzyme (e.g., CYP2D6 or CYP3A4). scialert.netnih.gov

Conformational Changes: The binding of the substrate can induce conformational changes in both the enzyme and the drug molecule. MD simulations capture this dynamic flexibility, which is crucial for positioning the substrate correctly for oxidation. mdpi.comyoutube.com

Solvent and Ion Effects: The role of water molecules and ions in the active site can be explicitly modeled to understand their influence on binding and catalysis. youtube.com

While classical MD simulations using standard force fields cannot model the breaking and forming of chemical bonds inherent in the N-oxidation reaction itself, they provide the structural and energetic foundation necessary for such studies. mdpi.com To investigate the chemical reaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM simulation, the reactive core (the venlafaxine nitrogen atom and the heme-oxygen species of the CYP enzyme) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent environment is treated with computationally less expensive molecular mechanics. This approach allows for the detailed study of the reaction mechanism and energetics. acs.org

Table 2: Stages of an MD Simulation for Venlafaxine N-Oxidation

Simulation Stage Objective Key Outputs
System Setup To prepare the initial state of the simulation. A model of the CYP enzyme with Venlafaxine-d6 in the active site, solvated in a water box with ions.
Equilibration To allow the system to relax to a stable, realistic conformation. Stable temperature, pressure, and Root Mean Square Deviation (RMSD) of the protein backbone. frontiersin.org
Production Run To generate a long trajectory of atomic motions for analysis. Atomic coordinates over time (trajectory file).
Analysis To extract meaningful biochemical information from the trajectory. Binding free energies, protein-ligand interactions (hydrogen bonds, hydrophobic contacts), conformational flexibility (RMSF), and identification of key residues. frontiersin.org

Computational Prediction of Metabolites and Transformation Products

Computational tools and algorithms play a crucial role in predicting the metabolic fate of drug candidates. These in silico models can identify likely sites of metabolism on a molecule and predict the metabolites that will be formed. For venlafaxine, the primary metabolic pathways include O-demethylation, N-demethylation, and N-oxidation. scialert.netnih.gov

Metabolite prediction software typically uses one of two approaches:

Structure-Based Methods: These methods dock the drug molecule into the 3D structures of metabolic enzymes like CYPs. The proximity and orientation of different atoms in the drug relative to the enzyme's reactive center (the heme iron-oxo complex) are used to predict which sites are most likely to be oxidized. plos.org

Ligand-Based Methods: These methods rely on databases of known drug metabolism reactions. They use machine learning or rule-based systems to identify substructures within the new molecule that are known to be susceptible to specific metabolic transformations. researchgate.net

Studies on venlafaxine have shown that computational models can successfully predict its major metabolites. researchgate.net For instance, models predict that CYP2D6 is the major isoform responsible for its metabolism, with minor contributions from CYP3A4, CYP2C9, and CYP2C19, which aligns with experimental observations. researchgate.netnih.gov These models can predict the formation of O-desmethylvenlafaxine, N-desmethylvenlafaxine, and, relevantly, Venlafaxine N-Oxide. researchgate.netcsu.edu.au The formation of the N-oxide metabolite has been confirmed in experimental studies, particularly during processes like ozonation in water treatment and as a product of biodegradation. csu.edu.auresearchgate.netnih.govnih.gov

Table 3: Predicted and Observed Metabolic Pathways for Venlafaxine

Metabolic Reaction Primary Enzyme(s) Resulting Metabolite Computational Prediction Status
O-demethylation CYP2D6 nih.gov O-desmethylvenlafaxine (ODV) Accurately predicted as a major pathway. researchgate.net
N-demethylation CYP3A4, CYP2C19 scialert.netnih.gov N-desmethylvenlafaxine (NDV) Predicted as a possible pathway. researchgate.net
N-oxidation CYP isoforms Venlafaxine N-Oxide Predicted as a potential pathway; observed as a transformation product. researchgate.netcsu.edu.au
Hydroxylation CYP isoforms Hydroxylated venlafaxine Predicted at various positions on the aromatic or cyclohexane (B81311) ring. nih.gov

Isotope Effect Analysis in Reaction Mechanisms (Kinetic Isotope Effects and Mass Shifts)

The replacement of a light isotope with a heavier one (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. nih.govnih.gov

In Venlafaxine-d6, the six deuterium (B1214612) atoms are located on the two N-methyl groups. medchemexpress.commedchemexpress.com This specific labeling has significant implications for its metabolism:

N-Oxidation: The formation of this compound involves the attack of an oxidant on the nitrogen atom's lone pair. This reaction does not involve the breaking of any C-H or C-D bonds on the N-methyl groups. Therefore, the N-oxidation pathway is not expected to exhibit a significant primary KIE.

N-Demethylation: In contrast, N-demethylation, a competing metabolic pathway catalyzed primarily by CYP3A4 and CYP2C19, proceeds via the oxidation of one of the N-methyl groups. scialert.netnih.gov This process involves the cleavage of a C-H (or C-D) bond in the rate-limiting step. nih.govresearchgate.net

Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break. Consequently, the rate of N-demethylation for Venlafaxine-d6 is expected to be significantly slower than for non-deuterated venlafaxine. This slowing of one metabolic pathway due to isotopic substitution can cause the drug to be metabolized more readily through alternative, non-deuterated pathways. This is known as "metabolic switching". plos.org

Therefore, for Venlafaxine-d6, the suppression of the N-demethylation pathway via the KIE could lead to an increased relative yield of metabolites from other pathways, such as O-demethylation and N-oxidation. Computational analysis of KIEs can quantify this effect, providing predictions on how deuteration will alter the pharmacokinetic profile of a drug. plos.orgnih.gov

Table 4: Expected Kinetic Isotope Effect (KIE) on Major Metabolic Pathways of Venlafaxine-d6

Metabolic Pathway Bond Cleavage at Labeled Site? Expected Primary KIE Predicted Outcome for Venlafaxine-d6
N-Demethylation Yes (C-D bond on an N-methyl group) Significant (kH/kD > 1) nih.govnih.gov Reaction rate is slowed.
O-Demethylation No None Rate is unaffected by deuteration at the N-methyl position.
N-Oxidation No None Rate is unaffected; may become a more prominent pathway due to the slowing of N-demethylation.
Ring Hydroxylation No None Rate is unaffected by deuteration at the N-methyl position.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Venlafaxine-d6 N-Oxide in complex biological matrices?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high specificity. Sample preparation should involve solid-phase extraction (SPE) to isolate the compound from biological matrices (e.g., plasma, tissue). Calibration curves using deuterated internal standards (e.g., Venlafaxine-d6) improve accuracy by correcting for matrix effects. Ensure method validation per FDA/ICH guidelines, including recovery rates (85–115%) and precision (RSD <15%) .

Q. How is this compound synthesized and characterized for use as an internal standard?

  • Methodological Answer : Synthesize via isotopic labeling of the parent compound (Venlafaxine) using deuterium oxide (D₂O) under controlled pH and temperature. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation at specified positions. Purity assessment should include HPLC-UV with a C18 column and mobile phase optimized for polar metabolites (e.g., acetonitrile/ammonium formate buffer) .

Q. What protocols ensure accurate quantification of this compound in environmental samples?

  • Methodological Answer : Employ matrix-matched calibration standards to account for environmental interferences (e.g., saltwater in marine samples). Use isotopically labeled analogs (e.g., Venlafaxine-d6) as internal standards to normalize extraction efficiency. Validate the method with spike-recovery experiments (target: 90–110%) and limit of quantification (LOQ) determination via signal-to-noise ratios (S/N ≥10) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct in vitro metabolic studies using hepatic microsomes or S9 fractions. Incubate this compound at 37°C with NADPH cofactors and monitor degradation kinetics via LC-MS/MS. Control variables include pH (7.4), temperature, and enzyme concentration. Compare stability across species (e.g., human vs. rat microsomes) to assess translational relevance .

Q. What methodologies are effective in resolving contradictory pharmacokinetic data reported for this compound across different studies?

  • Methodological Answer : Perform cross-laboratory validation using harmonized protocols (e.g., USP Dissolution Test 4 conditions: 900 mL water, 100 rpm, 2–20 h sampling) . Standardize parameters such as:

  • Analytical Conditions : Mobile phase composition (e.g., acetonitrile:triethylamine:water at pH 3.5) .
  • Sampling Intervals : Align time points (e.g., 3, 6, 16, 24 h) to enable direct comparison .
    Use meta-analysis tools to statistically reconcile variability in reported half-life or bioavailability.

Q. How should researchers assess the long-term stability of this compound in various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

  • Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
  • Analysis : Monitor degradation products via HPLC-UV or LC-MS/MS at 0, 1, 3, 6 months.
  • Criteria : ≤5% deviation from initial concentration and absence of new peaks. Store samples in airtight, light-resistant containers at –20°C for long-term preservation .

Q. What experimental strategies can differentiate this compound from its metabolites in pharmacokinetic studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and fragmentation patterns. Employ collision-induced dissociation (CID) to generate unique product ions for this compound vs. metabolites (e.g., O-desmethylvenlafaxine). Validate specificity by spiking studies with known metabolites (e.g., N-desmethylvenlafaxine) .

Methodological Notes

  • Data Validation : Always include negative controls (e.g., matrix blanks) and replicate analyses (n ≥3) to minimize false positives/negatives .
  • Instrumentation : For dissolution testing, adhere to USP Apparatus 1 (basket) or 2 (paddle) with strict rpm control .
  • Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, including waste disposal and personnel training .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.